

2-Bromopyrimidine solubility in organic solvents

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Compound of Interest

Compound Name: 2-Bromopyrimidine

Cat. No.: B022483

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An In-depth Technical Guide on the Solubility of **2-Bromopyrimidine** in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount. **2-Bromopyrimidine**, a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, presents a case study in the importance of solubility for reaction kinetics, purification, and formulation. This technical guide provides a detailed overview of the solubility of **2-bromopyrimidine** in various organic solvents, outlines experimental protocols for its utilization in synthesis, and visualizes these processes for enhanced comprehension.

Quantitative and Qualitative Solubility Data

The solubility of **2-bromopyrimidine** is a critical parameter for its application in organic synthesis. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of qualitative descriptions and predicted values provides valuable guidance for solvent selection. The available data is summarized in the table below.

Solvent	Formula	Type	Solubility	Notes
Water	H ₂ O	Polar Protic	Miscible[1]; 2.67 mg/mL (Predicted)[2]	The high polarity and hydrogen bonding capacity of water allows for miscibility.
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble[3]	The hydroxyl group allows for hydrogen bonding, facilitating some degree of dissolution.
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	Sparingly Soluble[3]	A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Ethanol	C ₂ H ₅ OH	Polar Protic	Data not available	Expected to have some solubility due to its polar nature.
Isopropanol	C ₃ H ₈ O	Polar Protic	Data not available	Similar to other short-chain alcohols, some solubility is expected.
Acetone	C ₃ H ₆ O	Polar Aprotic	Data not available	Its polarity suggests it could be a potential solvent.

Ethyl Acetate	$C_4H_8O_2$	Moderately Polar	Data not available	Often used in extraction and chromatography.
Acetonitrile	C_2H_3N	Polar Aprotic	Data not available	A common solvent in organic synthesis and analysis.
Dimethylformamide (DMF)	C_3H_7NO	Polar Aprotic	Data not available	A versatile solvent known for its high dissolving power.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **2-bromopyrimidine** in synthetic chemistry. Below are protocols for two notable reactions involving this compound.

Synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene

This procedure details the use of **2-bromopyrimidine** in a cross-coupling reaction to synthesize a complex fluorene derivative, a class of molecules with applications in organic electronics.

Materials:

- **2-Bromopyrimidine**
- 9,9-dihexylfluorene-2,7-diboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., Sodium carbonate)
- Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

- To a reaction vessel, add 9,9-dihexylfluorene-2,7-diboronic acid, **2-bromopyrimidine**, and a suitable solvent mixture.
- Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a specified period.
- Add the palladium catalyst and the aqueous base solution to the reaction mixture.
- Heat the mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene.

Microwave-Assisted Aminocarbonylation of 2-Bromopyrimidine

This protocol describes a modern, efficient method for the aminocarbonylation of **2-bromopyrimidine**, leveraging microwave technology to accelerate the reaction.^[4]

Materials:

- **2-Bromopyrimidine**
- A desired amine
- Palladium catalyst (e.g., Palladium(II) acetate)

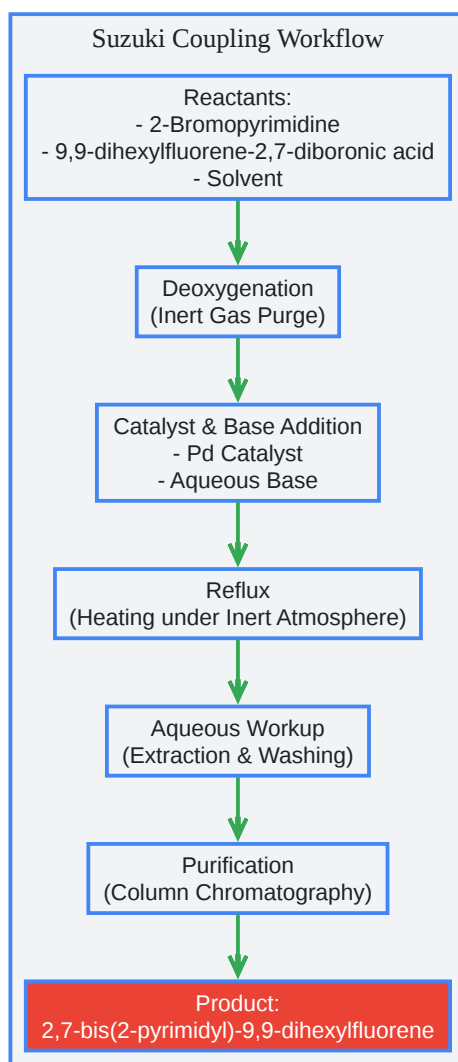
- Ligand (e.g., XPhos)
- Base (e.g., Sodium tert-butoxide)
- Carbon monoxide source (e.g., Molybdenum hexacarbonyl or a CO gas balloon)
- Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

- In a microwave reaction vial, combine **2-bromopyrimidine**, the amine, the palladium catalyst, the ligand, and the base.
- Add the anhydrous solvent under an inert atmosphere.
- If using a solid CO source like Mo(CO)_6 , add it to the vial. If using CO gas, flush the vial with CO.
- Seal the microwave vial tightly.
- Place the vial in the microwave reactor and irradiate at a specified temperature and for a set duration.
- After the reaction is complete, allow the vial to cool to room temperature.
- Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
- Purify the resulting amide by an appropriate method, such as column chromatography or recrystallization.

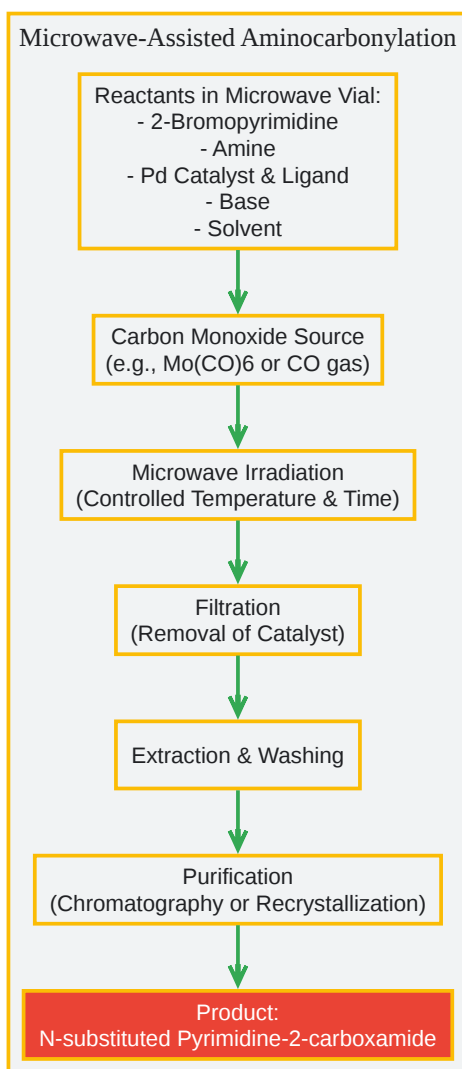
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.



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Caption: Suzuki Coupling Reaction Workflow.



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Caption: Microwave Aminocarbonylation Workflow.

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